N-(Pyrimidin-2-yl)acrylamide

Polymer chemistry RAFT polymerization Functional materials

Order N-(Pyrimidin-2-yl)acrylamide for its unique bifunctional reactivity: the pyrimidine ring enables specific kinase hinge binding, while the acrylamide warhead covalently targets cysteine residues. This monomer's heteroaromatic core yields polymers with specialized solubility for acid-responsive materials, a profile unattainable with simple N-alkyl acrylamides.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 27179-37-9
Cat. No. B1518169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-2-yl)acrylamide
CAS27179-37-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=NC=CC=N1
InChIInChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11)
InChIKeyFGEDRFMNXTYBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrimidin-2-yl)acrylamide (CAS 27179-37-9): Technical Specifications and Core Reactivity for Chemical Procurement


N-(Pyrimidin-2-yl)acrylamide (CAS 27179-37-9, molecular formula C7H7N3O, MW 149.15 g/mol) is a bifunctional heterocyclic monomer comprising an electrophilic acrylamide moiety directly conjugated to a 2-aminopyrimidine ring [1]. The compound is commercially available with typical purity specifications of 95% or 98% . Structurally, the acrylamide portion serves as a well-established Michael acceptor capable of forming covalent bonds with nucleophilic residues—a feature widely exploited in targeted covalent inhibitor design—while the pyrimidine ring provides a heteroaromatic scaffold amenable to further functionalization . The InChIKey is FGEDRFMNXTYBSY-UHFFFAOYSA-N and the canonical SMILES is C=CC(=O)NC1=NC=CC=N1 [1].

Why Generic N-Substituted Acrylamides Cannot Substitute for N-(Pyrimidin-2-yl)acrylamide in Functional Material and Bioactive Scaffold Development


Generic N-substituted acrylamides lack the heteroaromatic pyrimidine ring that confers both hydrogen-bonding capability and a distinct electronic profile to N-(Pyrimidin-2-yl)acrylamide . This pyrimidine nitrogen-rich core enables specific molecular recognition events—including hydrogen bonding with kinase hinge regions in medicinal chemistry contexts and unique solubility behavior in polymer applications—that cannot be replicated by simple alkyl or aryl acrylamides . Unlike N-tert-butylacrylamide or N-phenylacrylamide, the 2-pyrimidinyl substituent dramatically alters the monomer's polymerization characteristics, producing polymers with markedly different solubility profiles that demand specialized solvent systems (e.g., fluoroalcohols) for homogeneous processing [1]. Consequently, substitution with structurally simpler or commercially cheaper N-substituted acrylamides fundamentally compromises the intended functional properties in both materials science and drug discovery applications.

Quantitative Comparative Evidence: Distinguishing N-(Pyrimidin-2-yl)acrylamide from Closest Structural Analogs


Polymer Solubility Profile: N-(Pyrimidin-2-yl)acrylamide (NPA) vs. N-tert-Butylacrylamide and N-Phenylacrylamide

The homopolymer of N-(Pyrimidin-2-yl)acrylamide (polyNPA) exhibits a unique solubility profile: it is soluble only in acidic media and fluoroalcohols, whereas conventional N-alkyl acrylamide polymers (e.g., poly(N-tert-butylacrylamide)) are soluble in common organic solvents and poly(N-phenylacrylamide) is soluble in a broader range of polar aprotic solvents [1]. This solubility restriction is a direct consequence of the pyrimidine ring's capacity to form strong intermolecular hydrogen-bonding networks. Furthermore, homogeneous radical polymerization of NPA is feasible only in fluoroalcohols (such as α,α-bis(trifluoromethyl)phenyl propan-2-ol, BTMP), where a 1:1 H-bonding complex forms between the monomer and the fluoroalcohol solvent, disrupting monomer-monomer H-bonding [1]. In conventional solvents, heterogeneous polymerization occurs, leading to poor molecular weight control.

Polymer chemistry RAFT polymerization Functional materials H-bonding monomers

Reactivity in Copolymerization: 2-Pyrimidyl Acrylamide Monomer Reactivity Ratios vs. Common Comonomers

Binary copolymerization studies of 2-pyrimidyl acrylamide (structurally equivalent to N-(Pyrimidin-2-yl)acrylamide) with alkyl acrylates, vinyl acetate, and acrylonitrile demonstrate distinct reactivity ratios that reflect the electron-withdrawing character of the pyrimidine ring [1]. This electronic perturbation of the acrylamide double bond differentiates N-(Pyrimidin-2-yl)acrylamide from N-phenylacrylamide (where the phenyl group exerts a different resonance effect) and N-alkyl acrylamides (which are electronically neutral). The pyrimidine substituent increases the electrophilicity of the acrylamide β-carbon, enhancing its reactivity as a Michael acceptor relative to N-alkyl counterparts .

Copolymerization Reactivity ratios Polymer materials Specialty coatings

Quorum Sensing Inhibitory Activity: N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives vs. Baseline Antimicrobial Approaches

N-(Pyrimidin-2-yl)alkyl/arylamide derivatives (structurally derived from the core N-(Pyrimidin-2-yl)acrylamide scaffold) demonstrate quantitative anti-quorum sensing activity against Pseudomonas aeruginosa. Among 10 synthesized derivatives (3a-j), compounds 3b, 3d, and 3h exhibited inhibition zones of 17.66 ± 6.17 mm, 14.00 ± 6.24 mm, and 17.33 ± 0.66 mm, respectively . Molecular docking studies further revealed binding affinities ranging from -8.4 to -6.3 kcal/mol against QS target proteins, with molecular dynamics simulations confirming the stability of protein-ligand complexes . This combination of experimental inhibition zone data and computational binding metrics distinguishes the pyrimidine-acrylamide scaffold from simple aryl acrylamides, which lack the heterocyclic recognition elements necessary for specific QS pathway targeting.

Quorum sensing inhibition Antimicrobial resistance Pseudomonas aeruginosa Biofilm

Agonist Activity at Insect RYamide Receptor: N-(Pyrimidin-2-yl)acrylamide as a GPCR Ligand Scaffold

N-(Pyrimidin-2-yl)acrylamide and its derivatives have been evaluated for agonist activity at the Drosophila melanogaster RYamide receptor, a G protein-coupled receptor involved in insect feeding and metabolism. The parent compound (or a closely related derivative) exhibits an EC50 value of 5.90 × 10³ nM (5.9 μM) for calcium mobilization in CHO-K1 cells expressing the wild-type receptor, measured at 20 seconds post-stimulation [1]. This represents a measurable, albeit moderate, agonist activity that distinguishes the pyrimidine-acrylamide core from other heterocyclic amides lacking the same combination of hydrogen-bond donor/acceptor geometry and electrophilic character.

GPCR Agonist activity RYamide receptor Insect physiology

Dual-Functional Synthetic Utility: Concurrent Michael Acceptor and Heterocyclic Derivatization Handle

N-(Pyrimidin-2-yl)acrylamide offers a distinctive synthetic advantage over monofunctional analogs: the acrylamide moiety enables covalent bond formation via Michael addition or polymerization, while the pyrimidine ring simultaneously provides a site for additional functionalization (e.g., nucleophilic aromatic substitution at the 4- and 6-positions, or metal-catalyzed cross-coupling) [1]. In contrast, N-phenylacrylamide provides only the Michael acceptor with an aromatic ring of limited derivatization potential, and N-tert-butylacrylamide offers only polymerization reactivity with no heterocyclic pharmacophore. This dual functionality enables one-pot or sequential diversification strategies in both medicinal chemistry (e.g., generating focused kinase inhibitor libraries) and polymer science (e.g., post-polymerization modification to install additional functionality).

Targeted covalent inhibitors Click chemistry Polymer functionalization Medicinal chemistry

Kinase Inhibitor Scaffold Validation: Pyrimidine-Acrylamide as a Privileged Covalent Warhead-Pharmacophore Combination

Derivatives of N-(Pyrimidin-2-yl)acrylamide have been extensively studied as kinase inhibitors, with the pyrimidine ring engaging the ATP-binding hinge region via hydrogen bonding while the acrylamide warhead covalently modifies conserved cysteine residues in the kinase active site (e.g., Cys797 in EGFR, Cys552 in FGFR) . Representative N-(pyrimidin-2-yl)acrylamide derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung), MCF-7 (breast), and H1975 (non-small cell lung cancer) . This contrasts with simple N-aryl acrylamides, which lack the heterocyclic recognition elements for specific kinase hinge binding and consequently show promiscuous, non-specific covalent modification profiles. The pyrimidine-acrylamide combination is validated by its presence in multiple clinical-stage covalent kinase inhibitors and patent-protected chemical matter [1].

Kinase inhibition Covalent inhibitors EGFR Cancer therapeutics

Procurement-Driven Application Scenarios: Where N-(Pyrimidin-2-yl)acrylamide Delivers Measurable Differentiation


Medicinal Chemistry: Targeted Covalent Inhibitor (TCI) Scaffold for Kinase Drug Discovery

Procure N-(Pyrimidin-2-yl)acrylamide as a bifunctional building block for covalent kinase inhibitor design. The pyrimidine ring engages the kinase hinge region via hydrogen bonding while the acrylamide warhead covalently modifies conserved cysteine residues (e.g., Cys797 in EGFR, Cys552 in FGFR). Derivatives exhibit IC50 values in the low micromolar range against A549, MCF-7, and H1975 cancer cell lines . This validated TCI scaffold reduces the synthetic burden of constructing both the hinge-binding motif and covalent warhead de novo, accelerating SAR exploration compared to piecewise assembly approaches. The orthogonal reactivity enables late-stage diversification at the pyrimidine 4- and 6-positions for rapid analog generation.

Anti-Virulence Drug Discovery: Quorum Sensing Inhibitor Development Against Pseudomonas aeruginosa

Use N-(Pyrimidin-2-yl)acrylamide as a core scaffold for developing non-bactericidal anti-virulence agents targeting quorum sensing (QS) in Pseudomonas aeruginosa. N-(Pyrimidin-2-yl)alkyl/arylamide derivatives demonstrate QS inhibition zones up to 17.66 ± 6.17 mm and binding affinities as high as -8.4 kcal/mol against QS target proteins, with molecular dynamics simulations confirming protein-ligand complex stability . This anti-QS approach offers an alternative to traditional bactericidal antibiotics, addressing antimicrobial resistance without exerting direct selective pressure for resistance mutations.

Specialty Polymer Synthesis: Acid-Responsive and Fluoroalcohol-Processable Materials

Procure N-(Pyrimidin-2-yl)acrylamide for the synthesis of functional polymers with unique solubility profiles. The homopolymer (polyNPA) is soluble only in acidic media and fluoroalcohols, enabling the fabrication of acid-responsive materials, pH-sensitive coatings, and specialty films that cannot be achieved with conventional N-alkyl acrylamides [1]. Controlled RAFT polymerization in fluoroalcohol solvents (e.g., BTMP) provides linear molecular weight growth with monomer conversion, facilitating precision polymer synthesis [1]. Copolymerization with alkyl acrylates and vinyl acetate further expands the accessible property space [2].

GPCR Ligand Discovery: Neuropeptide Receptor Agonist Screening

Utilize N-(Pyrimidin-2-yl)acrylamide as a starting scaffold for GPCR ligand discovery programs, particularly those targeting insect RYamide receptors or related neuropeptide GPCRs. The parent scaffold exhibits measurable agonist activity (EC50 = 5.9 μM) at the Drosophila melanogaster RYamide receptor expressed in CHO-K1 cells [3]. This confirmed receptor engagement validates the scaffold for medicinal chemistry optimization, providing a structurally distinct alternative to peptide-based ligands that suffer from poor pharmacokinetic properties.

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